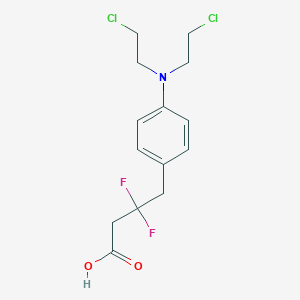

3,3-Difluorochlorambucil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103638-41-1 |

|---|---|

Molecular Formula |

C14H17Cl2F2NO2 |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

4-[4-[bis(2-chloroethyl)amino]phenyl]-3,3-difluorobutanoic acid |

InChI |

InChI=1S/C14H17Cl2F2NO2/c15-5-7-19(8-6-16)12-3-1-11(2-4-12)9-14(17,18)10-13(20)21/h1-4H,5-10H2,(H,20,21) |

InChI Key |

BUEVKJMGAZEULE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |

Other CAS No. |

103638-41-1 |

Synonyms |

3,3-difluorochlorambucil beta,beta-difluorochlorambucil CB 7103 CB-7103 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,3 Difluorochlorambucil

Historical Development of Synthetic Routes for Alkylating Agents

The origins of alkylating agents in cancer therapy are linked to the study of chemical warfare agents, specifically nitrogen mustards, in the 1930s and 1940s. environics.fiwikipedia.org Following the observation that mustard gas exposure led to a decrease in lymphocytes, researchers began to explore the therapeutic potential of these compounds for treating lymphoma. wikipedia.org This marked the beginning of modern chemotherapy. environics.finih.gov

The initial synthetic challenge was to temper the high reactivity of the bis(2-chloroethyl)amino group to improve selectivity and reduce toxicity. researchgate.netresearchgate.net The development of aromatic nitrogen mustards like chlorambucil (B1668637) was a significant step forward. These early syntheses established a fundamental framework: attaching the nitrogen mustard moiety to a carrier molecule, in this case, an aromatic ring, to modulate its reactivity. researchgate.netresearchgate.net This concept of using a carrier for the nitrogen mustard has been a recurring theme in the development of new alkylating agents. researchgate.net The core reactions often involved creating the di-hydroxyethylamino group, followed by chlorination using reagents like thionyl chloride to produce the active mustard group. researchgate.net These foundational methods paved the way for extensive research into creating safer and more effective derivatives. nih.govresearchgate.net

Novel Synthetic Pathways for 3,3-Difluorochlorambucil

Synthesizing this compound introduces the specific challenge of inserting a geminal difluoro group (a carbon atom bonded to two fluorine atoms) into the molecule. This modification is strategically placed to prevent metabolic breakdown at that position, a known issue with the original chlorambucil. capes.gov.br

A primary method for creating the C-F₂ bond is the fluorination of a ketone precursor. acs.orgorganic-chemistry.org This reaction, known as deoxofluorination, replaces the oxygen atom of a carbonyl group with two fluorine atoms. Various fluorinating agents can accomplish this, with common examples including diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orguab.cat The reaction involves the nucleophilic attack of the ketone on the fluorinating agent. The choice of reagent is critical for achieving good yields and selectivity. organic-chemistry.org Other approaches include the treatment of dithiolanes (sulfur-containing rings) with halogen fluorides or the use of difluorocarbene, a highly reactive intermediate, which can react with various functional groups to form difluorinated products. acs.orgcas.cn

Table 1: Common Reagents for Geminal Difluorination of Ketones

| Reagent Name | Abbreviation | Properties |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Effective but thermally less stable. organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable alternative to DAST. organic-chemistry.org |

| Sulfur Tetrafluoride | SF₄ | A gaseous reagent requiring specialized equipment. |

The synthesis of this compound is a multi-step process that begins with the creation of a suitable precursor molecule. amazonaws.com This typically involves constructing the aromatic core with a ketone group at the position intended for difluorination. After the key difluorination step, the remainder of the chlorambucil structure, specifically the side chain containing the nitrogen mustard, is assembled. This involves converting a nitrile or another functional group into an amine, which is then alkylated, often with ethylene (B1197577) oxide, to form a diol. The final, crucial step is the conversion of this diol into the bis(2-chloroethyl)amine (B1207034) functional group. This is a halogenation reaction, commonly achieved using a chlorinating agent like thionyl chloride or phosphorus oxychloride under carefully controlled conditions to yield the final product. researchgate.net

Precursor Synthesis and Halogenation Techniques

Stereoselective Synthesis Approaches for Analogues

While this compound is not chiral, the principles of stereoselective synthesis are highly relevant for creating its analogues. nih.gov Introducing a specific three-dimensional arrangement of atoms (stereochemistry) can significantly affect a drug's biological activity. nih.gov For instance, creating a chiral center in a chlorambucil analogue can be achieved using chiral catalysts or auxiliaries that guide the reaction to form one stereoisomer over the other. chemrxiv.org

Recent advances in photoredox catalysis have provided new methods for the stereoselective synthesis of complex molecules, including unnatural amino acids that could be incorporated into drug analogues. chemrxiv.org The aziridinium (B1262131) ion, a reactive intermediate formed by nitrogen mustards, has also been a target for stereoselective reactions, allowing for the controlled synthesis of specific chiral products. google.com The synthesis of D- and L-tyrosine-chlorambucil analogues highlights how stereochemistry can influence the activity of these compounds. nih.gov

Purification and Characterization Techniques for Research Materials

Ensuring the purity and confirming the structure of newly synthesized compounds like this compound is critical. Purification is most commonly performed using chromatographic techniques. researchgate.net High-performance liquid chromatography (HPLC) is a standard method for purifying small-molecule drug candidates and assessing their final purity. uab.cat

A combination of spectroscopic methods is used for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for determining the precise structure of the molecule. ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the fluorine atoms.

Mass Spectrometry (MS) provides the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy helps to identify the presence of key functional groups, such as the carbonyl group in precursors or the C-Cl bonds in the final product. amazonaws.com

These techniques, used in combination, provide a comprehensive characterization of the research material, ensuring its identity and quality for further studies. researchgate.net

Chromatographic Methodologies

The purification of this compound and its precursors relies on standard chromatographic techniques, which are essential for isolating the target compound from reaction mixtures and ensuring high purity. The primary methods employed are column chromatography and thin-layer chromatography (TLC), with high-performance liquid chromatography (HPLC) also being a viable option for both analytical and preparative separations.

Column Chromatography: This is a fundamental purification technique used throughout the synthesis of this compound. Silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating compounds with varying polarities. orgchemboulder.com The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.

For chlorambucil and its analogues, various solvent systems have been successfully employed. These include gradients of methanol (B129727) in dichloromethane, ethyl acetate (B1210297) in cyclohexane, and chloroform (B151607) in methanol. ptfarm.plptfarm.pl For instance, a chlorambucil derivative was purified using a silica gel column with a chloroform and methanol (4:1 v/v) eluent. ptfarm.pl In another example, purification was achieved with a gradient of 1-10% methanol in methylene (B1212753) chloride. ptfarm.pl The selection of the specific solvent system for this compound would be empirically determined to achieve optimal separation of the desired product from any remaining starting materials or by-products.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis of this compound. It is used to identify the presence of the product, check for the consumption of starting materials, and determine the optimal solvent system for column chromatography. TLC plates are typically coated with silica gel containing a fluorescent indicator, allowing for the visualization of spots under UV light. chemistryviews.org For chlorambucil derivatives, a common developing solvent for TLC is a mixture of ethyl acetate and cyclohexane. google.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and more efficient separation method compared to standard column chromatography. It can be used for both the final purification of this compound and for assessing its purity. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common technique for compounds of this nature. nih.govtandfonline.com For example, chlorambucil has been analyzed using a LiChrospher 100 RP-18 column with a mobile phase of acetonitrile, water, and formic acid. mdpi.com

Table 1: Chromatographic Purification Methods for Chlorambucil Analogues

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent System) | Application |

| Column Chromatography | Silica Gel | Chloroform/Methanol | Purification of chlorambucil derivatives ptfarm.pl |

| Column Chromatography | Silica Gel | Methylene Chloride/Methanol (gradient) | Purification of chlorambucil oligopeptides ptfarm.pl |

| Column Chromatography | Silica Gel | Ethyl Acetate/Cyclohexane | Purification of chlorambucil derivatives google.com |

| Thin-Layer Chromatography | Silica Gel | Ethyl Acetate/Cyclohexane | Reaction monitoring google.com |

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water/Formic Acid | Purity analysis of chlorambucil mdpi.com |

Spectroscopic Verification (e.g., NMR, Mass Spectrometry for structural confirmation in synthesis)

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR spectra would confirm the presence of the aromatic protons, the methylene groups of the butyric acid chain, and the protons of the bis(2-chloroethyl)amino group. The chemical shifts and coupling patterns of these protons would be consistent with the proposed structure.

¹³C NMR: Carbon NMR would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons bearing the fluorine and chlorine atoms.

¹⁹F NMR: Fluorine NMR is particularly crucial for confirming the presence and environment of the fluorine atoms. For this compound, a characteristic signal would be observed, and its chemical shift would be indicative of the geminal difluoro group. oup.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which further corroborates the structure. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the elemental composition. google.com

Design and Synthesis of Chemically Modified Analogues

The chemical structure of this compound can be modified to improve its therapeutic properties, such as enhancing its delivery to cancer cells and increasing its selectivity, thereby reducing systemic toxicity. Two key strategies for this are the development of prodrugs and bioconjugates.

Prodrug Strategies for Targeted Delivery (conceptual/chemical design)

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For this compound, prodrug strategies could be designed to target specific enzymes or conditions prevalent in the tumor microenvironment.

Concept 1: Amino Acid-Based Prodrugs: Many cancer cells overexpress specific amino acid transporters to meet their high metabolic demands. By attaching an amino acid to the carboxylic acid group of this compound via an amide bond, the resulting prodrug could be selectively taken up by cancer cells through these transporters. For example, tyrosine-chlorambucil conjugates have shown enhanced cellular uptake via the L-type amino acid transporter 1 (LAT1). nih.gov A similar approach could be applied to this compound.

Concept 2: Ester-Based Prodrugs for Hypoxia-Activation: Solid tumors often have regions of low oxygen (hypoxia). Certain enzymes, like nitroreductases, are more active in hypoxic conditions. A prodrug could be designed where the carboxylic acid of this compound is masked with a nitrobenzyl group. In the hypoxic tumor environment, the nitro group would be reduced, leading to the release of the active drug.

Table 2: Conceptual Prodrug Strategies for this compound

| Prodrug Concept | Targeting Mechanism | Activation | Potential Advantage |

| Amino Acid Conjugate | Overexpressed amino acid transporters (e.g., LAT1) | Enzymatic cleavage of the amide bond | Increased selective uptake by cancer cells |

| Nitrobenzyl Ester | Hypoxia (low oxygen) in tumors | Reduction by nitroreductase enzymes | Targeted drug release in the tumor microenvironment |

| Phospholipid Conjugate | Altered lipid metabolism in cancer cells | Hydrolysis by phospholipases (e.g., PLA₂) | Formation of liposomal delivery systems nih.gov |

Bioconjugate Chemistry for Enhanced Selectivity (conceptual/chemical design)

Bioconjugation involves linking this compound to a larger biomolecule, such as an antibody or a peptide, that can specifically recognize and bind to cancer cells.

Concept 1: Antibody-Drug Conjugates (ADCs): An antibody that specifically targets a protein (antigen) on the surface of cancer cells can be chemically linked to this compound. The antibody would deliver the drug directly to the tumor site, where it would be internalized, and the active drug released. This approach has the potential to significantly increase efficacy while minimizing off-target effects. The carboxylic acid group of this compound provides a convenient handle for conjugation to the antibody via a suitable linker.

Concept 2: Peptide-Drug Conjugates: Certain peptides have a high affinity for receptors that are overexpressed on cancer cells. This compound could be conjugated to such a peptide. For instance, peptides that bind to integrins, which are involved in tumor growth and metastasis, could be used to deliver the drug to the tumor. The conjugation of nitrogen mustards to peptide nucleic acids (PNAs) has been explored to target specific DNA sequences. cup.edu.cn

Concept 3: Oligonucleotide Conjugates: To enhance sequence-specific DNA alkylation, this compound could be conjugated to an oligodeoxyribonucleotide (ODN). This bioconjugate would be designed to form a triplex with a specific DNA sequence in a target gene, leading to highly localized alkylation and gene silencing. biotage.com

Table 3: Conceptual Bioconjugate Strategies for this compound

| Bioconjugate Concept | Targeting Moiety | Target | Potential Advantage |

| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Cancer cell surface antigen | High specificity and reduced systemic toxicity |

| Peptide-Drug Conjugate | Targeting Peptide | Overexpressed cell surface receptors | Improved tumor penetration |

| Oligonucleotide Conjugate | Oligodeoxyribonucleotide (ODN) | Specific DNA sequence | Sequence-specific DNA damage |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Rational Design Principles Guiding 3,3-Difluorochlorambucil Development

Computational Design for Improved Receptor Interactions

Computational design methodologies play a pivotal role in modern drug discovery by predicting and analyzing molecular interactions that are crucial for a drug's mechanism of action. nih.govissuu.comchemrxiv.org In the case of this compound, computational approaches are employed to understand how the introduction of two fluorine atoms at the 3-position of the butyric acid side chain of chlorambucil (B1668637) influences its interaction with biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. managingip.comresearchgate.netslideshare.net For this compound, SAR investigations have explored the impact of the difluoro substitution. While detailed computational studies specifically on this compound are not extensively reported in the provided results, the principles of SAR suggest that the modification would alter the molecule's electronic distribution and conformation, thereby affecting its binding affinity and reactivity. For instance, a study on chlorambucil-spermidine conjugates showed a 10,000-fold greater reactivity with naked DNA compared to chlorambucil, highlighting the significant impact of structural modifications. ucl.ac.uk

Ligand Efficiency and Lipophilic Efficiency Considerations

Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics in medicinal chemistry used to assess the quality of drug candidates. wikipedia.orgblogspot.comcreative-biolabs.comnih.gov LE relates the potency of a compound to its size (heavy atom count), while LLE provides a measure of potency relative to its lipophilicity. wikipedia.orgblogspot.com These parameters help in optimizing lead compounds by maximizing potency while maintaining drug-like properties. creative-biolabs.com

The formula for Ligand Efficiency is typically given by: LE = (pIC50 or pEC50) / Number of Heavy Atoms

And for Lipophilic Ligand Efficiency: LLE = pIC50 - logP wikipedia.org

The introduction of fluorine atoms in this compound is expected to increase its lipophilicity. Increased lipophilicity can influence a drug's ability to cross cell membranes. ucl.ac.uk Studies on chlorambucil conjugates have shown that varying the lipophilicity can affect their toxicity and uptake. ucl.ac.uk For instance, the development of lipid-based nanosphere formulations for chlorambucil was undertaken to improve the delivery of this lipophilic drug. nih.gov

A study comparing chlorambucil with β,β-difluorochlorambucil (CB 7103) in mice provided insights into their comparative antitumor activity and toxicity, which are influenced by their pharmacokinetic properties. umich.edu While specific LE and LLE values for this compound are not available in the search results, the principles of these metrics are crucial for its evaluation. A higher LLE is generally desirable, indicating that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility and increased metabolic clearance. wikipedia.org

Below is an interactive table summarizing the key medicinal chemistry parameters and their implications for this compound, based on general principles and related findings.

| Parameter | Definition | Implication for this compound (Hypothesized) |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. managingip.comresearchgate.netslideshare.net | The difluoro substitution at the 3-position likely alters electronic properties and conformation, potentially affecting DNA alkylation efficiency and protein binding. |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom of a ligand to its target. blogspot.comcreative-biolabs.com | The addition of two fluorine atoms increases the heavy atom count. To maintain or improve LE, a proportional increase in binding affinity would be necessary. |

| Lipophilic Ligand Efficiency (LLE) | A measure of a compound's potency relative to its lipophilicity (pIC50 - logP). wikipedia.orgblogspot.com | Fluorination generally increases lipophilicity. The impact on LLE would depend on whether the increase in potency outweighs the increase in logP. |

Further research, including detailed computational modeling and experimental determination of potency and lipophilicity, would be necessary to fully characterize the medicinal chemistry profile of this compound and to rigorously calculate its LE and LLE values.

Molecular and Cellular Pharmacological Investigations in Vitro/in Cellulo

Fundamental Mechanisms of Action at the Molecular Level

3,3-Difluorochlorambucil, a derivative of chlorambucil (B1668637), functions as a bifunctional alkylating agent, a characteristic shared with its parent compound. bccancer.bc.ca The primary mechanism of action involves the alkylation of DNA, which interferes with cellular processes like replication and transcription. patsnap.comwikipedia.org This process is initiated by the formation of a highly reactive aziridinium (B1262131) ion through the intramolecular cyclization of one of the chloroethyl side chains, with the loss of a chloride ion. bccancer.bc.caucl.ac.uk This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases.

The primary target for alkylation by such agents is the N7 position of guanine. nih.gov Other potential sites of alkylation on DNA bases include the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. nih.govresearchgate.net Following the initial formation of a mono-adduct, the second chloroethyl arm can undergo a similar cyclization and react with another base, leading to the formation of DNA cross-links. patsnap.com These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). patsnap.comwikipedia.org Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. patsnap.comdrugbank.com This damage to the DNA template ultimately triggers cell cycle arrest and apoptosis (programmed cell death). patsnap.comwikipedia.org

The introduction of fluorine atoms at the 3-position of the chlorambucil structure is intended to modify its chemical properties, potentially influencing its reactivity and therapeutic index. While specific studies detailing the precise differences in adduct formation between this compound and chlorambucil are not extensively available in the provided results, the fundamental mechanism of DNA alkylation via an aziridinium intermediate is expected to be conserved.

Table 1: Key DNA Adducts Formed by Alkylating Agents

| Alkylated Base | Position of Alkylation | Type of Adduct | Consequence |

| Guanine | N7 | Mono-adduct, Cross-link | Major site of alkylation, leads to DNA damage response. nih.gov |

| Adenine | N1, N3 | Mono-adduct | Can disrupt base pairing and DNA structure. nih.gov |

| Cytosine | N3 | Mono-adduct | Can interfere with DNA replication and transcription. researchgate.net |

This table is a generalized representation of DNA alkylation by nitrogen mustards and may not be exhaustive for this compound specifically.

While DNA is the primary pharmacological target, the electrophilic nature of the aziridinium ion formed from this compound allows it to react with other cellular nucleophiles besides DNA. These include various sites on proteins and smaller molecules like glutathione (B108866). wikipedia.orgnih.gov

Alkylation can occur on nucleophilic amino acid residues within proteins, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine. nih.gov This covalent modification can alter the protein's three-dimensional structure, leading to loss of function. Such protein alkylation could potentially inhibit enzymes that are critical for cellular metabolism or signaling pathways.

A significant interaction occurs with the tripeptide glutathione (GSH). wikipedia.org Glutathione is a major cellular antioxidant and plays a key role in detoxification by conjugating with electrophilic compounds. The reaction of chlorambucil, and presumably this compound, with glutathione can be catalyzed by glutathione transferase enzymes. wikipedia.org This conjugation results in a less reactive and more water-soluble product that can be eliminated from the cell, representing a mechanism of drug detoxification and potential resistance. wikipedia.orgnih.gov

The formation of DNA adducts and cross-links by this compound directly and profoundly impacts the synthesis of macromolecules. The damaged DNA template cannot be effectively utilized by the cellular machinery responsible for DNA replication and RNA transcription. patsnap.comwikipedia.org

DNA Synthesis: Interstrand cross-links physically prevent the unwinding of the DNA double helix, which is a prerequisite for the action of DNA polymerase. patsnap.com This leads to a halt in DNA replication.

RNA Synthesis: The presence of adducts on the DNA template can obstruct the passage of RNA polymerase, thereby inhibiting the transcription of genes into messenger RNA (mRNA). wikipedia.org This blockage of transcription prevents the synthesis of proteins required for various cellular functions.

Protein Synthesis: While the primary effect is on DNA and RNA synthesis, the inhibition of transcription indirectly leads to a shutdown of protein synthesis due to the lack of mRNA templates. bccancer.bc.ca Some studies also suggest that inhibitors of macromolecular synthesis can, under certain conditions, shunt amino acids like cysteine towards the production of glutathione, which could modulate the cellular response to the alkylating agent. nih.gov

This comprehensive disruption of DNA, RNA, and protein synthesis ultimately culminates in the cessation of cell growth and division. bccancer.bc.cawikipedia.org

Nucleophilic Targets Beyond DNA (e.g., protein interactions, enzymatic inhibition)

Cellular Pharmacodynamics and Responses

The entry of small molecule drugs like this compound into cells can occur through various mechanisms. While specific studies on the uptake of this compound were not identified in the search results, general principles of cellular uptake for similar molecules suggest several potential pathways. These include passive diffusion across the plasma membrane, as well as various forms of endocytosis.

Endocytic pathways are energy-dependent processes that internalize substances by engulfing them in a portion of the cell membrane. nih.gov Key mechanisms include:

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits that invaginate to form vesicles. nih.govresearchgate.net

Caveolae-mediated endocytosis: Utilizes flask-shaped invaginations of the plasma membrane rich in the protein caveolin. nih.govresearchgate.net

Macropinocytosis: A non-specific process involving the formation of large vesicles that engulf extracellular fluid and its contents. nih.govresearchgate.net

The specific pathway utilized can be cell-type dependent and can be investigated using chemical inhibitors of each pathway or by observing uptake at low temperatures (4°C), which inhibits energy-dependent processes. nih.govresearchgate.net Once inside the cell, the distribution of the compound would be influenced by its chemical properties and its interactions with intracellular components, with the nucleus being the primary site of action due to its DNA-alkylating nature.

The DNA damage induced by this compound activates cellular DNA damage response (DDR) pathways and checkpoints that control the progression of the cell cycle. patsnap.comwikipedia.org These checkpoints are critical for maintaining genomic integrity by halting the cell cycle to allow time for DNA repair. ucl.ac.uk

G1/S Checkpoint: DNA damage can activate proteins that halt the cell cycle in the G1 phase, preventing the cell from entering the S phase (DNA synthesis) with damaged DNA.

S Phase Arrest: Alkylation damage occurring during S phase can stall replication forks, leading to an S-phase arrest.

G2/M Checkpoint: This is a major checkpoint that prevents cells with damaged DNA from entering mitosis (M phase). nih.gov The cell cycle is arrested in the G2 phase to allow for repair. Key regulators of this checkpoint include the CDC2-cyclin B complex, which is inhibited following DNA damage. nih.gov Proteins like 14-3-3σ, which can be induced by the tumor suppressor p53, play a role in enforcing this G2 arrest by sequestering the CDC2-cyclin B complex in the cytoplasm. nih.govnih.gov

If the DNA damage is too extensive to be repaired, these checkpoint mechanisms can trigger apoptosis, leading to the elimination of the damaged cell. patsnap.comwikipedia.org Therefore, this compound, as a DNA alkylating agent, is considered a cell cycle phase-nonspecific agent, as it can induce damage and exert its effects at any stage of the cell cycle. bccancer.bc.ca

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Ferroptosis)

While comprehensive studies detailing the specific programmed cell death pathways induced by this compound are not widely available in publicly accessible literature, the foundational mechanism of its parent compound, chlorambucil, provides a strong basis for hypothesized action. Chlorambucil is a known DNA alkylating agent that induces apoptosis, or programmed cell death, in cancer cells. chemicalbook.com This process is often a consequence of the extensive DNA damage caused by the alkylation, which triggers cellular surveillance mechanisms that, when overwhelmed, initiate the apoptotic cascade.

Research has indicated that the cytotoxic effects of chlorambucil analogs can be linked to the induction of apoptosis. tuni.fi For instance, studies on other complex chlorambucil derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. While direct evidence for this compound is scarce, it is plausible that its mode of action would also involve the initiation of apoptosis as a primary mechanism of cell killing. The introduction of fluorine atoms can modulate the electronic properties and metabolic stability of the molecule, which may influence the efficiency and specifics of apoptotic induction. However, without dedicated studies on this compound, the precise nature of its apoptotic signaling, and its potential to induce other forms of programmed cell death like necroptosis or ferroptosis, remains an area ripe for investigation.

Activation of DNA Damage Response Pathways (e.g., ATM, ATR, Chk Kinases)

The primary mechanism of action for alkylating agents like chlorambucil is the formation of covalent adducts with DNA, leading to cross-linking and strand breaks. drugbank.com This DNA damage invariably activates a complex cellular network known as the DNA Damage Response (DDR). The DDR is orchestrated by a group of kinases, including Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which are activated by double-strand and single-strand breaks, respectively. nih.gov Once activated, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, to halt the cell cycle and allow for DNA repair. nih.gov If the damage is too severe to be repaired, these pathways can signal for the initiation of apoptosis. nih.gov

Given that this compound is a derivative of chlorambucil, it is highly probable that it also functions as a DNA alkylating agent, thereby triggering the DDR. A study has indirectly referenced the DNA-damaging potential of a difluorinated chlorambucil analog, suggesting its interaction with DNA. arizona.edu The fluorine substitutions on the third carbon of the butyric acid side chain could potentially alter the reactivity of the nitrogen mustard group, thereby influencing the rate and type of DNA adducts formed. This, in turn, could modulate the activation kinetics and intensity of the ATM/ATR-Chk1/Chk2 signaling axes. However, specific experimental data demonstrating the phosphorylation and activation of these DDR kinases in response to this compound treatment are not currently available in the reviewed literature.

Effects on Cellular Signaling Networks (e.g., MAPK, PI3K/Akt pathways)

Cellular signaling networks such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central to cell survival, proliferation, and growth, and are often dysregulated in cancer. nih.govwikipedia.org The interplay between these pathways and cytotoxic cancer treatments is complex. For instance, the PI3K/Akt pathway is a major survival pathway that can contribute to resistance against apoptosis-inducing therapies. nih.gov Conversely, inhibition of these pathways can sometimes sensitize cancer cells to the effects of DNA damaging agents.

There is a lack of direct research investigating the effects of this compound on the MAPK and PI3K/Akt signaling pathways. Studies on other chemotherapeutic agents have shown that combination therapies targeting these survival pathways alongside DNA damaging agents can be effective. For example, in glioblastoma cell lines, the combination of an HSP90 inhibitor with inhibitors of the PI3K/mTOR or MAPK/ERK pathways was shown to be necessary to induce apoptosis. icr.ac.uk Whether this compound alone impacts these signaling cascades, or if its efficacy could be enhanced by combination with inhibitors of these pathways, remains an open and important question for future research.

High-Throughput Screening Methodologies for Cellular Activity Profiling

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing the biological activity of thousands of compounds. drugbank.com These methodologies can be adapted to profile various cellular activities, including cell proliferation, cytotoxicity, and the induction of specific cellular pathways. While there are no specific reports detailing the use of HTS to profile the activity of this compound, such approaches would be invaluable for its further characterization.

HTS assays could be designed to screen for the cytotoxic effects of this compound across a wide panel of cancer cell lines, providing a broad overview of its spectrum of activity. More sophisticated HTS approaches, such as high-content screening (HCS), could be employed to visualize and quantify specific cellular events, such as the activation of caspases (a hallmark of apoptosis), the formation of γH2AX foci (a marker of DNA double-strand breaks), or the phosphorylation of key signaling proteins in the DDR, MAPK, or PI3K/Akt pathways. Such a screening campaign would rapidly advance our understanding of the compound's cellular pharmacology.

Mechanistic Studies in Diverse Cellular Systems

To fully understand the mechanism of action of any potential therapeutic compound, it is essential to study its effects in a variety of cellular contexts.

Investigations in Genetically Modified Cell Lines

Genetically modified cell lines are powerful tools for dissecting the roles of specific genes and pathways in a drug's mechanism of action. aaem.pl For example, to confirm the role of the DDR pathway in the response to this compound, one could utilize cell lines with knockouts or knockdowns of key DDR genes such as ATM, ATR, CHK1, or CHK2. If these genetically modified cells show altered sensitivity to the compound compared to their wild-type counterparts, it would provide strong evidence for the involvement of that specific pathway. Similarly, cell lines with engineered mutations in apoptosis-related genes or in components of the MAPK and PI3K/Akt pathways could be used to elucidate their contribution to the cellular response to this compound. Currently, there is a lack of published studies employing such genetically modified cell lines to investigate the specific mechanisms of this compound.

Studies in Immortalized and Primary Cell Culture Models

Immortalized cell lines, which can be cultured indefinitely, are the workhorses of in vitro cancer research. However, they can accumulate genetic and phenotypic changes over time. wcrj.net Primary cell cultures, which are derived directly from tissues, are often considered more physiologically relevant but have a limited lifespan. wcrj.net Investigating the effects of this compound in both immortalized and primary cell culture models would provide a more comprehensive understanding of its potential therapeutic activity.

Computational Approaches in 3,3 Difluorochlorambucil Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This technique is instrumental in drug discovery for predicting the interaction between a ligand (the drug candidate) and its biological target, such as DNA or a protein. researchgate.netijpsjournal.com

Binding Affinity Prediction with DNA and Protein Targets

No specific studies detailing the molecular docking of 3,3-Difluorochlorambucil with DNA or protein targets have been found in the reviewed literature. Such research would theoretically involve simulating the interaction of this compound with the minor groove of DNA, a known target for alkylating agents like its parent compound, chlorambucil (B1668637). For protein targets, docking studies would be essential to identify potential interactions and predict binding affinity, which is a key indicator of therapeutic potential. nih.gov However, binding affinity data and interaction models specific to the difluorinated analogue are not available.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic nature of molecules and their complexes. libretexts.orgvolkamerlab.org MD simulations can provide insights into the stability of a protein-ligand complex and the conformational changes that occur upon binding. ijpsjournal.comnih.gov A search of existing research reveals no published studies that have applied conformational analysis or molecular dynamics simulations to this compound. Such studies would be valuable to understand how the addition of two fluorine atoms affects the molecule's flexibility, its interaction with water, and the stability of its binding to biological targets over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are crucial for optimizing lead compounds in drug design. researchgate.net

Development of Predictive Models for Biological Activity

There are no published QSAR studies that include this compound. Developing a QSAR model would require a dataset of structurally related compounds, including various fluorinated and non-fluorinated chlorambucil analogues, with corresponding biological activity data. rsc.org This would allow for the creation of a predictive model to guide the design of new analogues with potentially enhanced activity.

Feature Selection and Model Validation Techniques

The development of a robust QSAR model involves careful selection of molecular descriptors (features) and rigorous validation to ensure its predictive power. Common techniques include cross-validation and the use of an external test set. As no QSAR models for this compound have been developed, there are no specific details on feature selection or model validation for this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding in vivo data)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are critical for its success as a drug. researchgate.netsciensage.infoscienceopen.com These predictions help to identify potential liabilities early in the drug discovery process. globalhealthsciencegroup.com

A search of the literature did not yield any specific reports on the predicted in silico ADME properties of this compound. Such an analysis would typically involve calculating various physicochemical descriptors to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. nih.govsciensage.info Without specific studies, no data table of predicted ADME properties for this compound can be generated.

Computational Permeability and Solubility Predictions

The ability of a drug to be absorbed and distributed effectively in the body is fundamentally linked to its permeability across biological membranes and its solubility in aqueous environments. nih.gov Computational models provide early predictions of these key characteristics, helping to prioritize candidates long before they reach expensive and time-consuming experimental assays.

Permeability, particularly across the intestinal epithelium, is a critical determinant of oral bioavailability. researchgate.net The Caco-2 cell line, derived from human colorectal carcinoma, is considered the gold standard in vitro model for predicting human drug absorption. evotec.comnih.gov These cells form a monolayer that mimics the intestinal barrier, and the rate at which a compound crosses this layer is measured as an apparent permeability coefficient (Papp). evotec.commedtechbcn.com Computational approaches, often using Quantitative Structure-Activity Relationship (QSAR) models, are trained on large datasets of compounds with known Caco-2 permeability values. researchgate.netmdpi.com These models use molecular descriptors (such as size, lipophilicity, and hydrogen bonding capacity) to predict the Papp value of new compounds like this compound. mdpi.com Simulation-based approaches can also be used to model the diffusion of molecules through membranes. beilstein-journals.org

Aqueous solubility is another vital property, as poor solubility can hinder absorption and lead to variable clinical outcomes. d-nb.info In silico models predict solubility based on parameters like the octanol-water partition coefficient (logP), which measures lipophilicity, and the dissociation constant (pKa). nih.govd-nb.infommv.org By analyzing the chemical structure of this compound, these algorithms can estimate its intrinsic solubility and how it might change in the varying pH environments of the gastrointestinal tract. d-nb.info

Table 1: Predicted Physicochemical Properties of this compound This table presents hypothetical data that would be generated by computational prediction software.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Caco-2 Permeability (Papp, A→B) | 12.5 x 10⁻⁶ cm/s | High permeability predicted |

| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | Low potential for active efflux |

| Aqueous Solubility (pH 7.4) | 0.05 mg/mL | Low solubility predicted |

| Predicted logP | 3.8 | High lipophilicity |

In Silico Metabolic Pathway Prediction and Site of Metabolism Identification

Understanding how a drug candidate is metabolized is crucial for evaluating its efficacy, safety, and lifespan in the body. lhasalimited.org Computational methods can predict the metabolic fate of a compound by identifying which enzymes are likely to modify it and at which specific atomic positions, known as Sites of Metabolism (SoM). frontiersin.orgresearchgate.net This foresight helps in identifying potentially toxic or active metabolites early in the drug development process. frontiersin.org

The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs and other xenobiotics. frontiersin.orgresearchgate.net In silico tools can predict which CYP isoforms are likely to interact with a compound like this compound. researchgate.net Software platforms such as GLORY and Meteor Nexus utilize rule-based systems derived from extensive databases of known metabolic reactions or machine learning models trained on experimental data. lhasalimited.orgunivie.ac.atnih.gov These tools analyze the structure of this compound to pinpoint atoms that are most susceptible to metabolic transformation, such as hydroxylation, oxidation, or dealkylation. univie.ac.atmdpi.com By combining SoM prediction with a set of reaction rules, these programs can generate the structures of likely metabolites. frontiersin.orgunivie.ac.at

Table 2: Predicted Metabolic Reactions for this compound This table illustrates the type of output provided by in silico metabolism prediction tools.

| Predicted Reaction | Predicted Site of Metabolism | Responsible Enzyme (Family) |

|---|---|---|

| Aliphatic Hydroxylation | Carbon atom adjacent to the carboxylic acid | CYP3A4 |

| Aromatic Hydroxylation | Phenyl ring | CYP2C9 |

| Oxidative Dechlorination | Carbon-chlorine bonds on the ethyl side chain | CYP Superfamily |

| Beta-Oxidation | Carboxylic acid side chain | N/A (Fatty Acid Metabolism Pathway) |

Virtual Screening for Novel Analogues and Scaffolds

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach accelerates the discovery of new lead compounds by dramatically narrowing the field of candidates for experimental testing. researchgate.net For this compound, virtual screening can be used to discover novel analogues with improved properties or entirely new chemical scaffolds that mimic its activity.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is used when the structure of the target protein is unknown. beilstein-journals.org It relies on the knowledge of existing active molecules. Here, this compound would serve as a template. The software searches for molecules in a database that have a similar shape, size, and distribution of chemical features (e.g., hydrogen bond donors/acceptors, charged groups). eyesopen.com This method is effective for identifying close analogues and can also lead to "scaffold hopping," where a structurally different molecule with a similar 3D shape and chemical feature arrangement is found. eyesopen.com

Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the target protein is known. nih.gov Using molecular docking programs like AutoDock, millions of compounds from virtual libraries can be computationally fitted into the binding site of the target. nih.govresearchgate.net The program calculates a "docking score" for each compound, which estimates its binding affinity. nih.gov The top-scoring compounds are then selected for synthesis and experimental validation. nih.govnih.gov This method is particularly useful for identifying novel scaffolds that are structurally unrelated to known inhibitors but fit the target's active site. nih.govnih.gov

Table 3: Hypothetical Hit List from a Virtual Screen for Novel Scaffolds This table shows a representative sample of results from a structure-based virtual screening campaign to find new inhibitors for a hypothetical target of this compound.

| Hit ID | Chemical Scaffold | Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| VS-001 | Benzimidazole | -10.2 | Hydrogen bond with Aspartate-121 |

| VS-002 | Thiazolidinone | -9.8 | Pi-stacking with Tyrosine-88 |

| VS-003 | Quinoline | -9.5 | Salt bridge with Lysine-45 |

| VS-004 | Pyrazolopyrimidine | -9.1 | Hydrophobic interaction with Leucine-92 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Antipyrine |

| Atenolol |

| Chlorambucil |

| Estrone 3-sulfate |

| Gancaonin X |

| Haloperidol |

| Larotrectinib |

| Talinolol |

Metabolic Pathways and Biotransformation Studies in Vitro

Identification of In Vitro Metabolic Enzymes Involved

The biotransformation of xenobiotics like 3,3-Difluorochlorambucil is expected to involve a variety of enzymes that facilitate their conversion into more water-soluble metabolites for subsequent elimination. Based on the metabolism of structurally related compounds, the following enzyme families are likely to play a significant role.

Cytochrome P450 Enzymes (e.g., CYP2B6, CYP3A4)

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of drugs and foreign compounds. nih.govwikipedia.org These enzymes are primarily located in the liver and are responsible for oxidative, reductive, and hydrolytic reactions. nih.gov For nitrogen mustard agents, CYP-mediated metabolism can lead to either activation or deactivation of the compound.

While direct evidence for this compound is pending, studies on the related drug cyclophosphamide, another nitrogen mustard, have implicated several CYP isoforms in its metabolism. Specifically, CYP2B6 and CYP3A4 have been identified as key enzymes in the bioactivation of cyclophosphamide. nih.govtandfonline.comuva.nl It is plausible that these isoforms, known for their broad substrate specificity, could also be involved in the metabolism of this compound. wikipedia.orgmdpi.com The introduction of fluorine atoms at the 3-position of the butyric acid side chain in this compound may influence its interaction with the active sites of these enzymes, potentially altering the rate and products of metabolism compared to chlorambucil (B1668637).

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of Related Nitrogen Mustards

| Enzyme Family | Specific Isoform | Role in Metabolism of Related Compounds | Potential Role in this compound Metabolism |

| Cytochrome P450 | CYP2B6 | Implicated in the activation of cyclophosphamide. nih.govtandfonline.comuva.nl | Potential for oxidative metabolism. |

| Cytochrome P450 | CYP3A4 | Major enzyme in the metabolism of many drugs, including cyclophosphamide. nih.govtandfonline.comwikipedia.orgmedsafe.govt.nz | Potential for oxidative metabolism and detoxification. |

Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are a family of Phase II enzymes that play a crucial role in the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione (GSH). wikipedia.orgijbs.comebi.ac.uk Nitrogen mustards, including chlorambucil, are known substrates for GSTs. tandfonline.com This conjugation reaction typically leads to the formation of less reactive and more water-soluble metabolites that can be readily excreted.

In vitro studies on other nitrogen mustards have demonstrated the formation of monoglutathionyl and diglutathionyl conjugates. nih.govresearchgate.net The overexpression of certain GST isozymes, such as GSTP1-1, has been associated with resistance to chlorambucil in cancer cells, highlighting the importance of this metabolic pathway. tandfonline.com It is highly probable that this compound also undergoes conjugation with glutathione, a reaction that would be catalyzed by various GST isoforms. The presence of the difluoro group might affect the rate of this conjugation.

Table 2: Glutathione S-Transferase Isoforms and Potential Metabolites

| Enzyme Family | Specific Isoform | Role in Metabolism of Related Compounds | Potential Metabolites of this compound |

| Glutathione S-Transferases | GSTP1-1 | Associated with resistance to chlorambucil. tandfonline.com | Monoglutathionyl-3,3-difluorochlorambucil |

| Glutathione S-Transferases | GSTM1-1 | Enhances the activation of some nitrogen mustard prodrugs. mdpi.com | Diglutathionyl-3,3-difluorochlorambucil |

Other Phase I and Phase II Enzymes

Besides CYPs and GSTs, other enzymes could be involved in the biotransformation of this compound. For instance, hydrolysis of the chloroethyl groups is a known degradation pathway for chlorambucil, although this can also occur non-enzymatically. nih.gov Other Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), could potentially be involved in the further modification of metabolites generated by Phase I reactions. However, specific in vitro data for this compound are required to confirm the involvement of these additional enzyme systems. admescope.com

Characterization of In Vitro Metabolites

The identification and characterization of metabolites are essential for a comprehensive understanding of a compound's metabolic fate. This process typically involves sophisticated analytical techniques and can be aided by the use of isotopic labeling.

Analytical Methodologies for Metabolite Identification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for the identification and quantification of drug metabolites in complex biological matrices. researchgate.netnih.gov This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry.

For the analysis of this compound and its potential metabolites, a typical workflow would involve:

Incubation of the compound with an in vitro metabolic system (e.g., human liver microsomes, hepatocytes, or recombinant enzymes).

Extraction of the parent compound and its metabolites from the incubation mixture.

Separation of the components using a suitable LC column (e.g., reversed-phase C18).

Detection and fragmentation of the eluted compounds using a tandem mass spectrometer.

By comparing the mass spectra of the parent compound with those of the potential metabolites, it is possible to identify structural modifications such as hydroxylation, dealkylation, or conjugation with glutathione. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in the determination of the elemental composition of the metabolites.

Table 3: Key Analytical Techniques for Metabolite Identification

| Analytical Technique | Principle | Application in this compound Metabolism Studies |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. nih.gov | Primary tool for the detection, identification, and quantification of metabolites in in vitro samples. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Confirms the identity of putative metabolites by providing their exact mass. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Can be used to definitively elucidate the structure of isolated metabolites. |

Isotopic Labeling Strategies for Metabolic Mapping

Isotopic labeling is a powerful strategy used to trace the metabolic fate of a drug. au.dk By incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound, its metabolites can be more easily distinguished from endogenous molecules in the biological matrix.

When a sample containing an isotopically labeled compound and its metabolites is analyzed by mass spectrometry, the labeled molecules will appear at a different mass-to-charge ratio (m/z) than their unlabeled counterparts. This mass shift provides a clear signature for all drug-related species. For instance, a mixture of labeled and unlabeled parent drug (e.g., a 1:1 ratio) will produce a characteristic doublet peak in the mass spectrum for the parent drug and each of its metabolites, simplifying their identification. While specific isotopic labeling studies for this compound have not been reported, this approach has been successfully applied to other compounds to map their metabolic pathways. ub.edu

Influence of Fluorination on Metabolic Stability (In Vitro)

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability. nih.gov This is primarily due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. nih.gov In the context of chlorambucil, the addition of two fluorine atoms at the C-3 position of the butyric acid side chain to form this compound is anticipated to alter its metabolic fate.

Fluorination can effectively block metabolically labile sites within a molecule, thereby prolonging its therapeutic action. nih.gov For chlorambucil, the primary route of metabolism involves the β-oxidation of its butyric acid side chain. nih.govhres.camedsafe.govt.nz By substituting the hydrogen atoms at the β-position with fluorine, this metabolic pathway is expected to be significantly hindered. This strategic placement of fluorine atoms is designed to increase the resistance of the compound to breakdown by mitochondrial enzymes responsible for β-oxidation. nih.gov

While specific in vitro studies detailing the metabolic stability of this compound in direct comparison to chlorambucil are not extensively available in publicly accessible literature, the fundamental principles of medicinal chemistry suggest a greater stability for the fluorinated analog. The substitution is expected to result in a longer half-life in in vitro systems such as liver microsomes or hepatocytes, which are standard models for assessing drug metabolism. fda.govfortunejournals.comresearchgate.net

Comparative In Vitro Metabolism of this compound and Chlorambucil

In vitro studies are crucial for elucidating the metabolic pathways of new chemical entities and comparing them to existing drugs. The primary metabolic pathway for chlorambucil identified in both in vivo and in vitro systems is the β-oxidation of the butyric acid side chain, which leads to the formation of a major active metabolite, phenylacetic acid mustard (PAAM). nih.govhres.camedsafe.govt.nz This biotransformation has been observed in studies using rat liver S-9 preparations, where the addition of this subcellular fraction enhanced the activity of chlorambucil, suggesting the formation of a more cytotoxic metabolite. nih.gov Interestingly, this enhancement did not appear to be dependent on cytochrome P-450 monooxygenases. nih.gov

Another identified metabolic pathway for chlorambucil in vitro involves conjugation with glutathione (GSH). Studies using rat liver microsomes have demonstrated the formation of monoglutathionyl and diglutathionyl conjugates of chlorambucil. nih.gov This reaction is catalyzed by microsomal glutathione S-transferase. nih.gov

For this compound, the presence of the difluoro- substitution at the β-position is expected to inhibit β-oxidation. While detailed in vitro metabolic studies on this compound are limited in the available literature, it is known to be metabolized. umich.edumedchemexpress.com It is hypothesized that alternative metabolic pathways may become more prominent for the difluorinated compound. These could include other forms of oxidation, hydrolysis of the chloroethyl groups, or conjugation reactions.

The table below summarizes the known and expected metabolic pathways for both compounds based on available data.

| Compound | In Vitro System | Metabolic Pathway | Resulting Metabolites |

| Chlorambucil | Rat Liver S-9 Fraction | β-Oxidation | Phenylacetic acid mustard (PAAM) |

| Rat Liver Microsomes | Glutathione Conjugation | Monoglutathionyl-chlorambucil, Diglutathionyl-chlorambucil | |

| This compound | Not Specified | Metabolism occurs (pathway not fully elucidated) | Metabolites not definitively identified in available literature |

Further research utilizing in vitro systems such as human liver microsomes and hepatocytes is necessary to fully characterize the metabolites of this compound and to quantitatively compare its metabolic stability with that of chlorambucil. Such studies would provide valuable data on the intrinsic clearance and half-life of both compounds, offering a clearer understanding of the impact of β-difluorination on the metabolic profile.

Mechanisms of Cellular Resistance to 3,3 Difluorochlorambucil

Molecular and Cellular Basis of Alkylating Agent Resistance

Alkylating agents exert their cytotoxic effects primarily by covalently attaching alkyl groups to DNA bases, leading to the formation of DNA adducts. nih.gov These adducts can interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). patsnap.com However, cancer cells can develop resistance through a variety of sophisticated mechanisms that either prevent the drug from reaching its target, repair the DNA damage, or allow the cell to tolerate the damage. nih.govnih.gov

Resistance to alkylating agents is a multifactorial phenomenon involving pre-target and post-target mechanisms. nih.gov Pre-target resistance includes decreased drug uptake, increased drug efflux, and enhanced drug detoxification. nih.gov Post-target resistance involves the cell's ability to repair DNA lesions or to tolerate the presence of DNA damage, often through deregulation of apoptotic pathways. nih.govnih.gov

Specific Resistance Mechanisms to 3,3-Difluorochlorambucil

Based on the known resistance mechanisms to chlorambucil (B1668637) and other alkylating agents, the following pathways are the most probable contributors to cellular resistance to this compound.

A primary mechanism of drug resistance involves limiting the intracellular concentration of the therapeutic agent. While early studies suggested that chlorambucil enters cells via simple diffusion, other transport mechanisms may be at play. researchgate.net More significantly, the overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance (MDR). nih.govhilarispublisher.com These transporters function as efflux pumps, actively removing a wide range of substrates, including chemotherapeutic drugs, from the cell. nih.gov

Several members of the ABC transporter family have been implicated in resistance to various anticancer drugs. nih.gov For instance, multidrug resistance-associated protein 1 (MRP1/ABCC1) and P-glycoprotein (P-gp/ABCB1) are known to confer resistance to a variety of chemotherapeutic agents. nih.gov Specifically, MRP1 has been shown to work in synergy with Glutathione (B108866) S-transferases to confer resistance to chlorambucil. pharmgkb.org Overexpression of these transporters would likely reduce the intracellular accumulation of this compound, thereby diminishing its cytotoxic efficacy.

ABC Transporters Implicated in Alkylating Agent Resistance

| Transporter | Subfamily | Known Substrates/Associated Drugs | Role in Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | ABCB | Doxorubicin, Paclitaxel, Vinca alkaloids | Efflux of a broad range of chemotherapeutic agents, contributing to multidrug resistance. frontiersin.org |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | ABCC | Chlorambucil, Etoposide, Vincristine | Mediates the efflux of drugs and their glutathione conjugates, working synergistically with GSTs. pharmgkb.orgpharmgkb.org |

| Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) | ABCC | Chlorambucil, Cisplatin (B142131) | Potentiates GST-mediated detoxification by effluxing drug-glutathione conjugates. pharmgkb.org |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | ABCG | Topotecan, Mitoxantrone | Contributes to multidrug resistance by effluxing various anticancer drugs. nih.gov |

Once an alkylating agent like this compound forms adducts with DNA, the cell can employ a variety of DNA repair mechanisms to remove these lesions and maintain genomic integrity. nih.govexlibrisgroup.com Enhanced activity of these repair pathways is a critical component of drug resistance. mdpi.com The primary pathways involved in repairing alkylation damage are:

Base Excision Repair (BER): This pathway is crucial for repairing single-base damage, including many types of alkylation adducts. nih.gov The process is initiated by DNA glycosylases that recognize and remove the damaged base. Increased expression or activity of BER enzymes can lead to more efficient removal of this compound-induced adducts, thus promoting cell survival. aacrjournals.org

Nucleotide Excision Repair (NER): NER is responsible for repairing bulky DNA lesions that distort the DNA helix, including some types of cross-links induced by bifunctional alkylating agents.

Mismatch Repair (MMR): The MMR system recognizes and corrects base-base mismatches and small insertions/deletions that can arise during DNA replication. nih.gov In the context of alkylating agents, MMR can recognize certain adducts and trigger a futile cycle of repair attempts that ultimately leads to apoptosis. tandfonline.com However, mutations or inactivation of MMR genes can lead to tolerance of DNA damage and resistance to alkylating agents. tandfonline.com

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are primarily involved in the repair of DNA double-strand breaks (DSBs), which can be a secondary consequence of replication fork collapse at the site of an unrepaired DNA adduct. nih.govaacrjournals.org Enhanced HR or NHEJ activity can contribute to resistance by efficiently repairing these lethal DSBs. nih.govaacrjournals.org Resistance to chlorambucil in chronic lymphocytic leukemia (CLL) has been associated with increased DNA repair, specifically through these pathways. nih.govaacrjournals.org

Key DNA Repair Pathways in Alkylating Agent Resistance

| Pathway | Key Proteins | Function in Resistance |

|---|---|---|

| Base Excision Repair (BER) | DNA glycosylases (e.g., MPG), AP endonuclease (APE1), DNA polymerase β, DNA ligase III | Removes small, non-helix-distorting base lesions, and its upregulation enhances repair of alkylation damage. nih.govaacrjournals.org |

| Nucleotide Excision Repair (NER) | XPA, XPC, ERCC1-XPF, XPG | Repairs bulky, helix-distorting adducts and intrastrand crosslinks. |

| Mismatch Repair (MMR) | MSH2, MSH6, MLH1, PMS2 | Defects in this pathway can lead to tolerance of alkylation damage and resistance. tandfonline.com |

| Homologous Recombination (HR) | BRCA1, BRCA2, RAD51 | Repairs DNA double-strand breaks with high fidelity, and its upregulation can overcome the cytotoxic effects of DNA cross-linking agents. embopress.org |

| Non-Homologous End Joining (NHEJ) | Ku70/80, DNA-PKcs, Artemis, Ligase IV | Repairs DNA double-strand breaks, and its increased activity is associated with chlorambucil resistance in CLL. nih.govaacrjournals.orgaacrjournals.org |

Cells possess enzymatic systems that can detoxify xenobiotics, including chemotherapeutic drugs. The glutathione (GSH) conjugation system plays a pivotal role in the detoxification of many alkylating agents. mdpi.com Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to electrophilic compounds, rendering them less reactive and more water-soluble for subsequent excretion from the cell. mdpi.compharmafeatures.com

Overexpression of GSTs, particularly GSTA1, has been shown to be a significant mechanism of resistance to chlorambucil. mdpi.com These enzymes can directly inactivate the drug by conjugating it with glutathione. pharmafeatures.com The resulting drug-GSH conjugate is then often actively transported out of the cell by ABC transporters like MRP1 and MRP2, further contributing to resistance. pharmgkb.orgpharmgkb.org It is highly probable that elevated levels of specific GST isozymes would also contribute to the detoxification and subsequent resistance to this compound.

The ultimate fate of a cell following DNA damage is determined by the balance between pro-apoptotic and anti-apoptotic signals. aacrjournals.org Alkylating agents induce apoptosis primarily through the intrinsic pathway, which is initiated by cellular stress and DNA damage. patsnap.com Resistance to these agents can arise from the deregulation of key proteins in the apoptotic cascade. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. aacrjournals.org Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis. nih.gov Conversely, pro-apoptotic members like Bax and Bak promote mitochondrial outer membrane permeabilization. aacrjournals.org An increased ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins can raise the threshold for apoptosis, thereby conferring resistance to drugs like chlorambucil. aacrjournals.org While some studies have shown a correlation between a higher Bcl-2:Bax ratio and chlorambucil resistance, others have not found a significant correlation, suggesting that the role of these proteins may be context-dependent. aacrjournals.org

The tumor suppressor protein p53 is another critical component of the DNA damage response that can induce cell cycle arrest or apoptosis. nih.gov Loss of p53 function, which occurs in many cancers, can lead to resistance to alkylating agents by preventing the induction of apoptosis following DNA damage. nih.gov

In some cases, instead of repairing the DNA damage, cancer cells can develop mechanisms to tolerate the presence of DNA adducts. nih.gov This allows the cell to continue to replicate its DNA, albeit in an error-prone manner, in the presence of damage. A key mechanism of DNA damage tolerance is translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to bypass DNA lesions during replication. nih.gov While this process can prevent cell death, it often leads to an increased mutation rate, which can further drive tumor evolution and the acquisition of additional resistance mechanisms. tandfonline.com Inactivation of the mismatch repair (MMR) pathway, as mentioned earlier, is a significant factor in promoting tolerance to alkylating agents. tandfonline.com

Deregulation of Apoptotic Signaling Pathways

Strategies for Overcoming Cellular Resistance (conceptual and in vitro studies)

To counter the development of resistance, researchers have focused on conceptual and in vitro strategies designed to restore or enhance the cytotoxic effects of chlorambucil and its analogues. These strategies primarily involve combining the drug with agents that modulate resistance pathways or developing new analogues engineered to bypass these resistance mechanisms.

Combination Approaches with Modulators of Resistance Pathways

The core concept of this strategy is to co-administer a second agent that inhibits a specific resistance mechanism, thereby re-sensitizing the cancer cell to the primary drug. For chlorambucil and by extension, this compound, these approaches target pathways involved in drug efflux, detoxification, and cell survival signaling.

One major resistance mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of the cell. frontiersin.org In vitro studies have shown that certain compounds can inhibit this efflux. For instance, the kinase inhibitor midostaurin (B1676583) was found to modulate P-gp-mediated efflux in B-cell chronic lymphocytic leukemia (B-CLL) cells. frontiersin.org In laboratory settings, midostaurin sensitized B-CLL cells that were originally resistant to chlorambucil. frontiersin.org

Another approach involves modulating cellular signaling pathways that promote cell survival. Cytokines, for example, can influence a cell's susceptibility to drugs. In vitro studies on CLL cells demonstrated that recombinant-interleukin-2 (r-IL-2) significantly increased resistance to chlorambucil. nih.gov Conversely, alpha-interferon (α-IFN) showed a dual role, sometimes increasing resistance and other times acting synergistically with chlorambucil to enhance cell death. nih.gov These findings highlight the complexity of the tumor microenvironment and suggest that targeting specific cytokine signaling could be a viable combination strategy.

Natural compounds have also been explored as modulators of resistance. Flavonoids, for example, have been investigated for their ability to inhibit glutathione S-transferases (GSTs) and MRP-mediated transport, both of which contribute to the detoxification and efflux of drugs like chlorambucil. wur.nl

Table 1: In Vitro Combination Approaches to Modulate Chlorambucil Resistance

| Modulator Agent | Target Pathway/Mechanism | Cell Type (in vitro) | Observed Effect | Citation |

| Midostaurin | ABCB1 (P-gp) Efflux Pump | B-CLL Cells | Reversal of chlorambucil resistance in a subset of patient samples. | frontiersin.org |

| Interleukin-2 (r-IL-2) | Cell Survival Signaling | CLL Lymphocytes | Increased cellular resistance to chlorambucil. | nih.gov |

| Alpha-Interferon (α-IFN) | Cell Death Regulation | CLL Lymphocytes | Dual role: either increased resistance or synergized with chlorambucil. | nih.gov |

| Flavonoids (e.g., Quercetin) | Glutathione S-Transferase (GST), MRP Transporter | MCF7 Breast Cancer Cells | Inhibition of GST and MRP-mediated transport. | wur.nl |

Development of Analogues Designed to Circumvent Resistance

This strategy focuses on chemical modification of the parent drug to create new analogues with improved properties. The goal is to design a molecule that can either evade recognition by resistance mechanisms, has enhanced potency, or possesses a novel mechanism of action. The development of this compound itself is an example of this approach, where the introduction of fluorine atoms is intended to alter the molecule's electronic properties and biological activity. cardiff.ac.uknih.gov

Further advancements have led to more complex analogues:

Mitochondria-Targeted Analogues: Cancer cells often have a higher mitochondrial membrane potential than normal cells. umich.edu This difference can be exploited by attaching a lipophilic cation, like triphenylphosphonium (TPP), to chlorambucil. This directs the drug specifically to the mitochondria. umich.edu The resulting analogue, Mito-Chlor, demonstrated a remarkable increase in potency (over 40-fold in some cell lines) compared to the parent chlorambucil in breast and pancreatic cancer cell lines that are typically resistant. umich.edu This strategy is effective because it concentrates the alkylating agent in a cellular compartment that lacks the robust DNA repair mechanisms found in the nucleus. umich.edu

Prodrug Conjugates: Another approach is to create prodrugs that combine chlorambucil with another cytotoxic agent. Platinum(IV)-chlorambucil prodrugs have been synthesized, which are designed to release both a platinum agent and chlorambucil upon entering the cell. nih.gov These dual-action compounds have shown superior cytotoxicity in vitro, particularly against cisplatin-resistant cancer cell lines, suggesting they can overcome certain types of chemoresistance. nih.gov

Carrier-Drug Conjugates: To enhance specificity and overcome resistance, chlorambucil has been conjugated to carrier molecules. These can include nanoparticles or peptide-based systems that target receptors overexpressed on cancer cells. mdpi.comcancerindex.org For example, creating nanocapsules from a dual drug-tailed betaine (B1666868) conjugate of chlorambucil resulted in higher cytotoxic effects against cancer cell lines in vitro compared to free chlorambucil. cancerindex.org

Table 2: Research Findings on Chlorambucil Analogues to Circumvent Resistance

| Analogue Type | Design Rationale | In Vitro Model | Key Finding | Citation |

| Mito-Chlor (Mitochondria-Targeted) | Exploit higher mitochondrial membrane potential in cancer cells; evade nuclear DNA repair. | Breast (MBA-MB-468, CAMA-1) and Pancreatic (MIA PaCa-2, BxPC-3) Cancer Cells | Over 40-fold increase in potency compared to chlorambucil in resistant cell lines. | umich.edu |

| Platinum(IV)-Chlorambucil Prodrugs | Combine two cytotoxic mechanisms to overcome resistance to a single agent. | Cisplatin-Resistant Colorectal Cancer Cells (HT29) | Superior cytotoxicity and potential to overcome cisplatin resistance. | nih.gov |

| Betaine-Chlorambucil Nanocapsules | Self-assembling carrier system for improved delivery and high drug loading. | SMMC-7721 Hepatocellular Carcinoma Cells | Higher cytotoxic effects observed compared to free chlorambucil. | cancerindex.org |

These conceptual and in vitro studies underscore the primary strategies being explored to combat resistance to alkylating agents. While direct evidence for this compound is sparse, the principles established with its parent compound, chlorambucil, provide a strong framework for future research into overcoming resistance to this fluorinated analogue.

Advanced Research Methodologies and Future Directions

Omics-Based Approaches in 3,3-Difluorochlorambucil Research